4-(2,4-dichlorobenzoyl)-N-propan-2-yl-1H-pyrrole-2-carboxamide
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Overview
Description
4-(2,4-Dichlorobenzoyl)-N-propan-2-yl-1H-pyrrole-2-carboxamide is an organic compound that belongs to the class of pyrrole carboxamides This compound is characterized by the presence of a dichlorobenzoyl group attached to a pyrrole ring, which is further substituted with a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorobenzoyl)-N-propan-2-yl-1H-pyrrole-2-carboxamide typically involves the acylation of a pyrrole derivative with 2,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Starting Materials: 2,4-dichlorobenzoyl chloride and N-propan-2-yl-1H-pyrrole-2-carboxamide.
Reaction Conditions: The reaction is typically conducted in an anhydrous solvent such as dichloromethane or chloroform, at a temperature range of 0-25°C.
Procedure: The 2,4-dichlorobenzoyl chloride is added dropwise to a solution of N-propan-2-yl-1H-pyrrole-2-carboxamide and triethylamine in the solvent. The mixture is stirred for several hours until the reaction is complete.
Workup: The reaction mixture is then washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain the crude product, which is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorobenzoyl)-N-propan-2-yl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The dichlorobenzoyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The pyrrole ring can be oxidized or reduced under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond yields 2,4-dichlorobenzoic acid and N-propan-2-yl-1H-pyrrole-2-carboxamide.
Scientific Research Applications
4-(2,4-Dichlorobenzoyl)-N-propan-2-yl-1H-pyrrole-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorobenzoyl)-N-propan-2-yl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The dichlorobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrrole ring may also play a role in binding to target proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzoyl chloride: Used in the synthesis of various organic compounds.
2,4-Dichlorobenzoic acid: An intermediate in the synthesis of herbicides and other chemicals.
N-propan-2-yl-1H-pyrrole-2-carboxamide: A related compound with similar structural features.
Uniqueness
4-(2,4-Dichlorobenzoyl)-N-propan-2-yl-1H-pyrrole-2-carboxamide is unique due to the combination of the dichlorobenzoyl group and the pyrrole ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
4-(2,4-dichlorobenzoyl)-N-propan-2-yl-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-8(2)19-15(21)13-5-9(7-18-13)14(20)11-4-3-10(16)6-12(11)17/h3-8,18H,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJYHGUDIMJIBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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